1-(3-Methoxypropanesulfonyl)piperazine hydrochloride 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1421603-61-3
VCID: VC3024164
InChI: InChI=1S/C8H18N2O3S.ClH/c1-13-7-2-8-14(11,12)10-5-3-9-4-6-10;/h9H,2-8H2,1H3;1H
SMILES: COCCCS(=O)(=O)N1CCNCC1.Cl
Molecular Formula: C8H19ClN2O3S
Molecular Weight: 258.77 g/mol

1-(3-Methoxypropanesulfonyl)piperazine hydrochloride

CAS No.: 1421603-61-3

Cat. No.: VC3024164

Molecular Formula: C8H19ClN2O3S

Molecular Weight: 258.77 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxypropanesulfonyl)piperazine hydrochloride - 1421603-61-3

Specification

CAS No. 1421603-61-3
Molecular Formula C8H19ClN2O3S
Molecular Weight 258.77 g/mol
IUPAC Name 1-(3-methoxypropylsulfonyl)piperazine;hydrochloride
Standard InChI InChI=1S/C8H18N2O3S.ClH/c1-13-7-2-8-14(11,12)10-5-3-9-4-6-10;/h9H,2-8H2,1H3;1H
Standard InChI Key ITOGDLHNWPZMNN-UHFFFAOYSA-N
SMILES COCCCS(=O)(=O)N1CCNCC1.Cl
Canonical SMILES COCCCS(=O)(=O)N1CCNCC1.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(3-Methoxypropanesulfonyl)piperazine hydrochloride (C8H19ClN2O3S) consists of a central piperazine ring connected to a 3-methoxypropanesulfonyl group, with a hydrochloride salt form that enhances its water solubility and stability . The compound features a six-membered piperazine heterocycle with one nitrogen atom functionalized with the sulfonyl group, while the second nitrogen likely exists in protonated form as the hydrochloride salt . The methoxy terminus provides potential for additional hydrogen bonding interactions in biological systems.

The compound can be represented by several chemical identifiers:

  • IUPAC Name: 1-(3-methoxypropylsulfonyl)piperazine;hydrochloride

  • SMILES: COCCCS(=O)(=O)N1CCNCC1.Cl

  • InChI: InChI=1S/C8H18N2O3S.ClH/c1-13-7-2-8-14(11,12)10-5-3-9-4-6-10;/h9H,2-8H2,1H3;1H

Physical and Chemical Properties

The compound exhibits distinct physicochemical properties that influence its behavior in chemical reactions and biological systems, as outlined in Table 1.

Table 1: Physicochemical Properties of 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride

PropertyValueNotes
Molecular Weight258.77 g/molComputed by PubChem 2.1
Molecular FormulaC8H19ClN2O3S-
Creation Date2013-11-01First recorded in chemical databases
Modification Date2025-02-15Last updated in chemical databases
Parent CompoundCID 632899701-(3-Methoxypropanesulfonyl)piperazine
SolubilityLikely water-solubleDue to hydrochloride salt formation
Storage RecommendationsStore in cool, dry conditionsBased on similar hydrochloride salts

The compound is expected to demonstrate hygroscopic properties, similar to other piperazine hydrochloride salts, necessitating storage in well-sealed containers away from strong oxidizing agents .

Spectroscopic Characteristics

Based on its structural features, 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride would likely exhibit characteristic spectroscopic profiles:

  • IR Spectroscopy: Strong absorption bands corresponding to:

    • S=O stretching vibrations of the sulfonyl group (typically 1350-1150 cm⁻¹)

    • C-O stretching of the methoxy group (approximately 1100-1000 cm⁻¹)

    • N-H stretching from the protonated piperazine nitrogen (3300-2800 cm⁻¹)

  • ¹H NMR Spectroscopy: Expected signals include:

    • Methoxy protons (singlet, δ ≈ 3.3-3.4 ppm)

    • Methylene protons adjacent to the sulfur (triplet, δ ≈ 3.0-3.2 ppm)

    • Piperazine ring protons (multiplets, δ ≈ 2.8-3.5 ppm)

    • Remaining methylene protons of the propyl chain (multiplets)

  • ¹³C NMR Spectroscopy: Characteristic signals for:

    • Methoxy carbon (δ ≈ 55-60 ppm)

    • Piperazine ring carbons (δ ≈ 40-50 ppm)

    • Propyl chain carbons (δ ≈ 20-70 ppm depending on proximity to heteroatoms)

Synthesis Methodologies

Multi-step Synthesis

An alternative approach might involve:

  • Protection of one piperazine nitrogen (e.g., with a Boc group)

  • Sulfonylation of the remaining free nitrogen

  • Deprotection

  • Formation of the hydrochloride salt

This strategy would allow for selective functionalization and is commonly employed for piperazine derivatives with varying substituents .

Synthetic Considerations

The synthesis of 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride would likely require careful consideration of reaction conditions:

  • Temperature control: Sulfonylation reactions typically proceed at moderate temperatures (0-25°C) to minimize side reactions .

  • Solvent selection: Aprotic solvents like dichloromethane, dimethylbenzene, or acetone are common for sulfonylation reactions .

  • Base selection: Tertiary amines (e.g., triethylamine) or inorganic bases (e.g., K₂CO₃) are typically employed to neutralize the HCl generated during sulfonylation .

  • Purification: Recrystallization from appropriate solvents (ethanol, isopropanol) would likely be essential for obtaining the pure hydrochloride salt .

Pharmacological Properties and Applications

Enzyme Inhibition

The compound's structural features suggest potential activity as an enzyme inhibitor. Sulfonyl piperazine derivatives have demonstrated inhibitory activity against various enzymes, including LpxH, which is involved in lipid A biosynthesis in Gram-negative bacteria . The sulfonyl group can act as a hydrogen bond acceptor, potentially interacting with active site residues in target enzymes.

Sirt6 Activation

Related sulfonyl piperazine compounds have shown activity as Sirt6 activators . Sirt6 is a NAD⁺-dependent deacetylase involved in various cellular processes, including DNA repair, metabolism, and inflammation. The activation of Sirt6 has emerged as a promising drug target for treating various human diseases .

Antimicrobial Activity

Some sulfonyl piperazine derivatives have demonstrated antibacterial properties, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The hydrochloride salt form may enhance water solubility and cellular penetration, potentially improving antimicrobial efficacy.

Structure-Activity Relationships

The biological activity of 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride would likely be influenced by several structural features:

  • Piperazine core: Provides a rigid scaffold with two nitrogen atoms capable of hydrogen bonding and ionic interactions. The piperazine moiety is common in compounds that interact with various receptors .

  • Sulfonyl group: Acts as a hydrogen bond acceptor and introduces conformational constraints. The oxygen atoms can participate in key interactions with target proteins .

  • Methoxy terminus: Potentially engages in additional hydrogen bonding interactions and contributes to the compound's lipophilicity and membrane permeability .

  • Propyl linker: Provides flexibility and appropriate spacing between functional groups, potentially allowing optimal positioning for target interactions .

Research Applications

Pharmaceutical Development

1-(3-Methoxypropanesulfonyl)piperazine hydrochloride may serve as:

  • Lead compound: Starting point for medicinal chemistry optimization programs targeting specific biological pathways.

  • Synthetic intermediate: Building block for more complex molecules with enhanced pharmacological properties.

  • Pharmacological probe: Tool for studying specific biochemical pathways and molecular mechanisms.

Current Research Status

While specific research on 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride appears limited in the literature, research on related sulfonyl piperazine derivatives has focused on several areas:

  • Antimicrobial development: Investigation of sulfonyl piperazines as potential antibacterial agents, particularly against resistant strains .

  • Sirt6 activators: Development of sulfonyl piperazine derivatives as activators of Sirt6 for treating metabolic disorders and cancer .

  • Structure optimization: Exploration of structure-activity relationships to enhance potency, selectivity, and drug-like properties .

Table 2: Research Focus Areas for Sulfonyl Piperazine Derivatives

Research AreaTarget/ApplicationPotential BenefitRelated Compounds
AntimicrobialMRSACombat resistant bacteriaPiperazine-citral sulfonyl derivatives
Enzyme ModulationSirt6Metabolic disorders, cancerPyrrolo[1,2-a]pyrazine derivatives
LpxH InhibitionGram-negative bacteriaNovel antibioticsSulfonyl piperazine LpxH inhibitors

Analytical Methods and Characterization

Identification Techniques

For the definitive identification and characterization of 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride, several analytical techniques would be employed:

  • Chromatographic methods: HPLC, GC-MS, and LC-MS are essential for purity determination and structural confirmation .

  • Spectroscopic techniques: NMR (¹H, ¹³C), IR, and mass spectrometry provide critical structural information .

  • X-ray crystallography: Offers definitive confirmation of the three-dimensional structure and crystal packing.

Future Research Directions

Synthetic Optimization

Future research could focus on developing more efficient synthetic routes to 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride, including:

  • Green chemistry approaches: Minimizing solvent use, employing catalytic methods, and reducing waste generation.

  • Flow chemistry: Continuous-flow methods for scaled-up production with improved safety and efficiency.

  • Alternative salt forms: Investigation of different counter-ions to modify solubility, stability, and bioavailability.

Biological Evaluation

Comprehensive biological screening would be valuable to determine:

  • Target specificity: Identification of primary biological targets and off-target activities.

  • Structure-activity relationships: Systematic modification of the structure to optimize activity and selectivity.

  • Pharmacokinetic properties: Evaluation of absorption, distribution, metabolism, and excretion profiles.

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